molecular formula C6H8N2 B031213 2-Amino-1-cyclopentene-1-carbonitrile CAS No. 2941-23-3

2-Amino-1-cyclopentene-1-carbonitrile

Cat. No.: B031213
CAS No.: 2941-23-3
M. Wt: 108.14 g/mol
InChI Key: NSMYBPIHVACKQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-1-cyclopentene-1-carbonitrile is an organic compound with the chemical formula C6H8N2. It consists of a cyclopentene ring with an amino group and a carbonitrile group attached to it.

Mechanism of Action

Target of Action

2-Amino-1-cyclopentene-1-carbonitrile, also known as 2-aminocyclopent-1-enecarbonitrile, is primarily used in the synthesis of tacrine-huperzine A hybrids . These hybrids are known to inhibit acetylcholinesterase , an enzyme that breaks down acetylcholine, a neurotransmitter in the brain. By inhibiting this enzyme, the compound increases the concentration of acetylcholine in the brain, which can help improve memory and cognition.

Mode of Action

The compound interacts with its target, acetylcholinesterase, by binding to the active site of the enzyme . This prevents the enzyme from breaking down acetylcholine, leading to an increase in the concentration of this neurotransmitter in the brain .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cholinergic pathway . This pathway involves the synthesis, release, and breakdown of acetylcholine. By inhibiting acetylcholinesterase, the compound disrupts the normal functioning of this pathway, leading to an increase in acetylcholine levels .

Result of Action

The increase in acetylcholine levels in the brain due to the action of this compound can have several effects at the molecular and cellular levels. It can enhance synaptic transmission, improve memory and cognition, and potentially alleviate symptoms of diseases characterized by low acetylcholine levels, such as Alzheimer’s disease .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state and, consequently, its absorption and distribution . Additionally, the presence of other substances, such as food or other drugs, can affect its metabolism and excretion . It is also important to note that the compound should be stored in a well-ventilated place and kept in a tightly closed container .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Amino-1-cyclopentene-1-carbonitrile can be synthesized through various chemical methods. One common method involves the reaction of cyclohexene with hydrogen cyanide in the presence of a catalyst . The reaction conditions typically include controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical synthesis. The process may include the use of specialized equipment to handle the reactants and maintain the required conditions for the reaction. The product is then purified and packaged for use in various applications .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-cyclopentene-1-carbonitrile undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce carbonyl compounds, while reduction reactions may yield amines or alcohols .

Scientific Research Applications

2-Amino-1-cyclopentene-1-carbonitrile is an important raw material and intermediate used in various fields, including:

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-Amino-1-cyclopentene-1-carbonitrile include:

Uniqueness

What sets this compound apart from these similar compounds is its specific combination of functional groups and its ability to participate in a wide range of chemical reactions. Its versatility makes it a valuable compound in various scientific and industrial applications .

Properties

IUPAC Name

2-aminocyclopentene-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2/c7-4-5-2-1-3-6(5)8/h1-3,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSMYBPIHVACKQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=C(C1)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70301874
Record name 2-Aminocyclopent-1-ene-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70301874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2941-23-3
Record name 2-Amino-1-cyclopentene-1-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2941-23-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-1-cyclopentene-1-carbonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002941233
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2941-23-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146852
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Aminocyclopent-1-ene-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70301874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-aminocyclopent-1-ene-1-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.133.192
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-Cyclopentene-1-carbonitrile, 2-amino
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-AMINO-1-CYCLOPENTENE-1-CARBONITRILE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U54887V9PJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-1-cyclopentene-1-carbonitrile
Reactant of Route 2
2-Amino-1-cyclopentene-1-carbonitrile
Reactant of Route 3
2-Amino-1-cyclopentene-1-carbonitrile
Reactant of Route 4
2-Amino-1-cyclopentene-1-carbonitrile
Reactant of Route 5
2-Amino-1-cyclopentene-1-carbonitrile
Customer
Q & A

Q1: What are the main reactions 2-aminocyclopent-1-enecarbonitrile can undergo, and what types of compounds can be formed?

A1: 2-Aminocyclopent-1-enecarbonitrile exhibits interesting reactivity with sulfur-containing reagents. [, ] For example, when reacted with sulfur dichloride (SCl2), triisobutyl amine (iBu3N), and thiocyanogen chloride (NCS), it forms a cyclopenta[1,2,6]thiadiazine derivative. [] This highlights its utility in building unique heterocyclic systems. Interestingly, using different combinations of sulfur chlorides (SCl2 and S2Cl2) with iBu3N can lead to the formation of isothiazolo[3,4-d]cyclopenta[1,2,3]dithiazole and other novel cyclopenta[1,2,3]dithiazole derivatives. [] This suggests that reaction conditions can significantly influence product selectivity when using 2-aminocyclopent-1-enecarbonitrile as a starting material.

Q2: Beyond heterocyclic synthesis, has 2-aminocyclopent-1-enecarbonitrile been used in other types of reactions?

A2: Yes, 2-aminocyclopent-1-enecarbonitrile has been successfully used in the synthesis of spirocyclic compounds. [] Specifically, it reacts with cyclohexanone to yield cyclohexanespiro-2′-[2′,3′,6′,7′-tetrahydro-1′H-cyclopenta[d]pyrimidin]-4′(5′H)-one. [] This demonstrates its potential utility in constructing diverse molecular architectures.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.